(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride synthesis pathway
(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL Hydrochloride
Abstract
(S)-2-Amino-2-(furan-2-yl)ethan-1-ol is a valuable chiral building block in medicinal chemistry, prized for the unique steric and electronic properties conferred by its furan moiety. Its hydrochloride salt is often the preferred form for handling, stability, and formulation. This guide provides a comprehensive overview of the primary synthetic strategies to obtain this molecule in high enantiopurity. We will dissect three core pathways: asymmetric catalytic hydrogenation, whole-cell biocatalysis, and classical resolution of a racemic mixture. By examining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for chemists engaged in the synthesis of novel therapeutics and complex molecules.
Strategic Overview: Pathways to a Chiral Amino Alcohol
The synthesis of a specific enantiomer of a 1,2-amino alcohol like (S)-2-Amino-2-(furan-2-yl)ethan-1-ol requires precise control of stereochemistry. The choice of synthetic strategy is a critical decision driven by factors such as required purity, scalability, cost, and available resources (e.g., high-pressure reactors, biocatalysis facilities). The three predominant strategies are:
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Direct Asymmetric Synthesis: This is often the most elegant and efficient approach. A prochiral precursor, such as an α-amino ketone, is converted directly to the desired single enantiomer using a chiral catalyst. Modern methods like asymmetric transfer hydrogenation (ATH) offer high yields and exceptional enantioselectivity under relatively mild conditions.[1]
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Biocatalysis: Leveraging the inherent stereoselectivity of enzymes, this "green chemistry" approach can provide unparalleled enantiomeric purity (>99% ee) under mild, aqueous conditions.[2][3][4] This pathway is particularly attractive for pharmaceutical manufacturing due to its sustainability and reduced risk of heavy metal contamination.
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Racemic Synthesis and Chiral Resolution: The most traditional method involves the non-stereoselective synthesis of the racemic amino alcohol, followed by separation of the enantiomers.[5][6] This is achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), which can then be separated by crystallization. While robust, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Caption: Core strategic decisions for the synthesis of the target molecule.
Pathway 1: Asymmetric Transfer Hydrogenation (Recommended Protocol)
This approach represents a highly efficient and scalable method for producing the target compound with excellent enantioselectivity. It relies on the ruthenium-catalyzed asymmetric transfer hydrogenation of an unprotected α-amino ketone hydrochloride salt.[1] The use of a formic acid/triethylamine (HCOOH/TEA) mixture as the hydrogen source avoids the need for high-pressure hydrogenation equipment.
The key precursor is 2-amino-1-(furan-2-yl)ethanone hydrochloride. This can be synthesized from commercially available 2-bromoacetylfuran via the Delépine reaction, where hexamethylenetetraamine (HMTA) acts as an ammonia surrogate, followed by acidic hydrolysis.[7]
Caption: Workflow for Asymmetric Transfer Hydrogenation pathway.
Experimental Protocol
Part A: Synthesis of 2-Amino-1-(furan-2-yl)ethanone Hydrochloride
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Reaction Setup: In a round-bottom flask, suspend 2-bromoacetylfuran (1.0 eq) and hexamethylenetetraamine (1.1 eq) in a 1:1 mixture of chloroform and ethanol.
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Salt Formation: Stir the mixture at room temperature for 12-18 hours. A precipitate (the quaternary ammonium salt) will form.
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Hydrolysis: Filter the solid, wash with cold ethanol, and suspend it in a mixture of ethanol (5 volumes) and concentrated hydrochloric acid (2 volumes).[7]
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Heating: Heat the slurry to reflux (approx. 80°C) for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
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Isolation: Cool the reaction mixture in an ice bath. The product, 2-amino-1-(furan-2-yl)ethanone hydrochloride, will crystallize. Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.
Part B: Asymmetric Transfer Hydrogenation
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Inert Atmosphere: To a clean, dry Schlenk flask under an argon or nitrogen atmosphere, add 2-amino-1-(furan-2-yl)ethanone hydrochloride (1.0 eq) and a ruthenium catalyst such as (R,R)-TsDPEN Ru(p-cymene)Cl (0.1-0.5 mol%).
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Solvent and Reagent Addition: Add degassed methanol (10 volumes) followed by a freshly prepared 5:2 azeotropic mixture of formic acid and triethylamine (1.3 volumes).
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Reaction: Heat the reaction mixture to 60-65°C and stir for 18-24 hours. Monitor the conversion by HPLC or LC-MS.[1]
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Workup: Cool the reaction to room temperature. Carefully neutralize the mixture by adding aqueous ammonium hydroxide (28%) until the pH is ~9-10. This precipitates the product free base.
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Extraction & Purification: Extract the product into dichloromethane or ethyl acetate (3 x 10 volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude free base can be purified by silica gel column chromatography if necessary.
Part C: Hydrochloride Salt Formation
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Dissolution: Dissolve the purified (S)-2-Amino-2-(furan-2-yl)ethan-1-ol free base in anhydrous ethanol or methanol (5-10 volumes).
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Acidification: Cool the solution to 0°C in an ice bath. Slowly add a solution of ethanolic HCl (1.2 M) dropwise with stirring until the solution is acidic (test with pH paper).
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Crystallization: The hydrochloride salt will precipitate. Stir the slurry at 0°C for 1 hour, then filter the white solid.
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Drying: Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield the final product.
| Parameter | Condition | Rationale |
| Catalyst | (R,R)-TsDPEN-Ru | Provides high enantioselectivity for the (S)-alcohol from the corresponding ketone.[1] |
| Hydrogen Source | HCOOH / TEA (5:2) | A stable, easy-to-handle source of hydrogen for transfer hydrogenation, avoiding high-pressure H₂ gas.[1] |
| Temperature | 60-65 °C | Sufficient to drive the catalytic cycle at a reasonable rate without significant catalyst degradation. |
| Typical Yield | 85-95% | This method is known for its high conversion and yield.[1] |
| Enantiomeric Excess | >99% ee | The primary advantage of this catalyst system is its exceptional stereocontrol.[1] |
Pathway 2: Whole-Cell Biocatalysis
This pathway utilizes microorganisms that contain alcohol dehydrogenases (ADHs) to perform the enantioselective reduction of a ketone precursor. While this example details the reduction of 2-acetylfuran to the corresponding alcohol, similar whole-cell systems or engineered amine dehydrogenases (AmDHs) can be used for the reductive amination of α-hydroxy ketones to directly yield the target amino alcohol.[3] This method is lauded for its environmental friendliness and extremely high enantioselectivity.
Caption: General workflow for a whole-cell biocatalytic reduction.
Experimental Protocol (Adapted from Precursor Synthesis)
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Biocatalyst Preparation:
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Cultivation: Inoculate sterile MRS broth with a culture of Lactobacillus paracasei or another suitable microorganism. Incubate at 30°C for 24-48 hours with agitation.[2]
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Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 min).
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Washing: Wash the cell pellet twice with a sterile phosphate buffer (e.g., 100 mM, pH 7.0) to remove media components.
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Resting Cells: Resuspend the washed cells in the same buffer to create a concentrated "resting cell" suspension.[2]
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Biocatalytic Reduction:
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Reaction Mixture: In a reaction vessel, combine the resting cell suspension with the ketone precursor (2-amino-1-(furan-2-yl)ethanone). Add a co-substrate, such as glucose (e.g., 100 mM final concentration), which is required for cofactor (NADPH) regeneration.[2]
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Incubation: Incubate the mixture at 30°C with gentle agitation for 24-48 hours. The reaction progress should be monitored by chiral HPLC to determine both conversion and enantiomeric excess.
-
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Product Isolation:
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Cell Removal: Separate the cells from the reaction broth by centrifugation or filtration.
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Extraction: Saturate the aqueous supernatant with NaCl to reduce the solubility of the product and extract multiple times with ethyl acetate.[2]
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Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
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Final Steps: The resulting free base can be further purified if necessary and then converted to the hydrochloride salt as described in Pathway 1.
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| Parameter | Condition | Rationale |
| Biocatalyst | Lactobacillus sp., Engineered AmDHs | These organisms contain highly stereoselective enzymes for ketone reduction or reductive amination.[2][3] |
| Co-substrate | Glucose | Used by the cell's metabolism to regenerate the NADPH cofactor essential for the reductase enzyme.[2] |
| Solvent | Aqueous Buffer (pH ~7.0) | Mimics physiological conditions, ensuring enzyme stability and activity. |
| Typical Yield | 90-99% | Biocatalytic conversions are often near-quantitative under optimized conditions. |
| Enantiomeric Excess | >99.5% ee | The hallmark of biocatalysis is its exceptional, often perfect, enantioselectivity.[3][4] |
Pathway 3: Racemic Synthesis and Chiral Resolution
This classical approach is valuable when asymmetric catalysts or biocatalysis facilities are unavailable. It involves the straightforward synthesis of the racemic amino alcohol, which is then separated into its constituent enantiomers.
Experimental Protocol
Part A: Synthesis of Racemic 2-Amino-2-(furan-2-yl)ethan-1-ol
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Precursor Synthesis: Prepare 2-amino-1-(furan-2-yl)ethanone hydrochloride as described in Pathway 1, Part A.
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Ketone Reduction:
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Dissolve the α-amino ketone hydrochloride in 80% methanol.
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Add wet Raney® Nickel (approx. 3g per 14g of ketone).[7]
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Hydrogenate the mixture in a Parr shaker under hydrogen pressure (e.g., 3.5 Kg/sq. cm) for 8-12 hours.[7]
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Alternatively, a simpler reduction can be performed using sodium borohydride (NaBH₄) in methanol at 0°C.
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Isolation: Filter the catalyst (if used) and evaporate the solvent to dryness to obtain the racemic hydrochloride salt. The free base can be obtained by neutralizing with a base and extracting into an organic solvent.
Part B: Chiral Resolution
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Salt Formation: Dissolve the racemic amino alcohol free base in a suitable solvent like methanol or ethanol. In a separate flask, dissolve a chiral resolving agent, such as (+)-Tartaric acid (0.5 eq), in the same solvent, heating gently if necessary.
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Diastereomer Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution. Allow the mixture to cool slowly to room temperature, then potentially to 4°C, to induce crystallization of one of the diastereomeric salts (e.g., the (S)-amino alcohol-(+)-tartrate salt).
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Isolation: Filter the crystalline solid. The enantiomeric purity of the salt should be checked by converting a small sample back to the free base and analyzing by chiral HPLC. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
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Liberation of Free Base: Dissolve the purified diastereomeric salt in water and basify with a strong base (e.g., NaOH) to pH > 11. Extract the liberated (S)-amino alcohol free base into an organic solvent.
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Final Product: Dry and concentrate the organic extracts. The resulting enantiomerically enriched free base can then be converted to its hydrochloride salt.
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